molecular formula C16H21Br2NO4 B12809988 L-Leucine, N-((phenylmethoxy)carbonyl)-, 1,2-dibromoethyl ester CAS No. 64187-28-6

L-Leucine, N-((phenylmethoxy)carbonyl)-, 1,2-dibromoethyl ester

Cat. No.: B12809988
CAS No.: 64187-28-6
M. Wt: 451.1 g/mol
InChI Key: MWBCSJGUOPXLDB-LSLKUGRBSA-N
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Description

L-Leucine, N-((phenylmethoxy)carbonyl)-, 1,2-dibromoethyl ester is a synthetic compound derived from L-Leucine, an essential amino acid This compound is characterized by the presence of a phenylmethoxycarbonyl group and a 1,2-dibromoethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucine, N-((phenylmethoxy)carbonyl)-, 1,2-dibromoethyl ester typically involves the following steps:

    Protection of the Amino Group: The amino group of L-Leucine is protected using a phenylmethoxycarbonyl (carbobenzyloxy) group.

    Esterification: The carboxyl group of the protected L-Leucine is esterified with 1,2-dibromoethanol under acidic conditions to form the 1,2-dibromoethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of L-Leucine are reacted with phenylmethoxycarbonyl chloride in the presence of a base to protect the amino group.

    Esterification: The protected L-Leucine is then esterified with 1,2-dibromoethanol using a suitable catalyst to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Leucine, N-((phenylmethoxy)carbonyl)-, 1,2-dibromoethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The dibromoethyl group can undergo nucleophilic substitution reactions.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

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Properties

CAS No.

64187-28-6

Molecular Formula

C16H21Br2NO4

Molecular Weight

451.1 g/mol

IUPAC Name

1,2-dibromoethyl (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate

InChI

InChI=1S/C16H21Br2NO4/c1-11(2)8-13(15(20)23-14(18)9-17)19-16(21)22-10-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3,(H,19,21)/t13-,14?/m0/s1

InChI Key

MWBCSJGUOPXLDB-LSLKUGRBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC(CBr)Br)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)CC(C(=O)OC(CBr)Br)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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